Tetralead tetraoxide

Radiation Shielding Polymer Composites Gamma Attenuation

Tetralead tetraoxide (CAS 36502-09-7), commonly known as red lead or minium, is a mixed-valence inorganic compound with the formula Pb3O4, consisting of both Pb(II) and Pb(IV) oxidation states in a 2:1 ratio. It is a bright red to orange crystalline powder with a molecular weight of 892.8 g/mol and a density of approximately 9.1 g/cm³.

Molecular Formula H12O4Pb4
Molecular Weight 9.0e+02 g/mol
CAS No. 36502-09-7
Cat. No. B15342068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetralead tetraoxide
CAS36502-09-7
Molecular FormulaH12O4Pb4
Molecular Weight9.0e+02 g/mol
Structural Identifiers
SMILESO.O.O.O.[PbH].[PbH].[PbH].[PbH]
InChIInChI=1S/4H2O.4Pb.4H/h4*1H2;;;;;;;;
InChIKeyVVXAQZLCCMRFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetralead tetraoxide (Pb3O4, CAS 36502-09-7) – Identity, Composition, and Industrial Relevance for Procurement


Tetralead tetraoxide (CAS 36502-09-7), commonly known as red lead or minium, is a mixed-valence inorganic compound with the formula Pb3O4, consisting of both Pb(II) and Pb(IV) oxidation states in a 2:1 ratio [1]. It is a bright red to orange crystalline powder with a molecular weight of 892.8 g/mol and a density of approximately 9.1 g/cm³ [2]. Industrially, Pb3O4 is employed as a corrosion-resistant pigment in protective primers, as an active material additive in lead-acid batteries, as a component in optical glasses and ceramic glazes, and as a radiation shielding filler in polymer composites .

Why Generic Substitution of Tetralead tetraoxide (Pb3O4) with Other Lead Oxides (PbO, PbO2) is Technically Unreliable


In-class lead oxides such as PbO (litharge) and PbO2 are not functionally interchangeable with Pb3O4 due to distinct differences in oxidation state, thermal stability, and electrochemical behavior. Pb3O4 is a mixed-valence compound (2PbO·PbO2) with unique phase stability and redox characteristics that are not replicated by simple mixtures of PbO and PbO2 [1]. For instance, Pb3O4 exhibits a specific decomposition pathway and temperature window that differs from both PbO and PbO2, directly impacting its performance in high-temperature processing and electrochemical applications [2]. Furthermore, in battery systems, Pb3O4 acts as a conductive additive that enhances formation efficiency and capacity in ways that neither PbO nor PbO2 alone can achieve, as demonstrated by comparative studies [3]. Relying on generic substitution without quantitative verification of these properties risks compromised product performance, increased failure rates, and regulatory non-compliance in applications where exact material specifications are mandated.

Tetralead tetraoxide (Pb3O4) – Quantitative Comparative Evidence for Scientific Selection


Gamma Radiation Shielding Performance: Pb3O4 vs. PbO and PbO2 in Polymer Composites

In isophthalic resin (ISO) composites, PbO-filled composites demonstrated superior gamma radiation attenuation compared to PbO2 and Pb3O4 composites. ISO+PbO composites achieved higher density values due to greater lead content and finer filler dispersion, leading to enhanced attenuation coefficients across Ba-133, Cs-137, and Co-60 gamma sources [1].

Radiation Shielding Polymer Composites Gamma Attenuation

Thermal Decomposition Stability: Pure Pb3O4 Dissociates to PbO at 560°C vs. Destabilized Dissociation at 490°C in B2O3-Containing Systems

Pure Pb3O4 dissociates to PbO at 560°C in air. However, the presence of B2O3 destabilizes Pb3O4, causing dissociation to PbO at a lower temperature of 490°C [1]. This 70°C difference highlights the compound's sensitivity to chemical environment and underscores the need for precise temperature control in processing.

Thermal Stability Phase Equilibria Ceramic Processing

Lead-Acid Battery Positive Plate Additive: Pb3O4 Enhances Formation Efficiency and Capacity Compared to Control (No Additive)

Addition of Pb3O4 to positive lead paste in lead-acid batteries improves formation efficiency and increases discharge capacity compared to paste without conductive additives. However, at high discharge rates (3C), Pb3O4 addition leads to increased polarization due to poor active mass contact, a limitation not observed with BaPbO3 additive [1].

Lead-Acid Battery Positive Plate Additive Formation Efficiency

Photoelectrochemical Solar Cell Potential: Pb3O4 Thin Films Deemed Superior to PbO and PbO2

Thermal treatment of β-PbO2 films yields Pb3O4 at 450°C, which is suggested to be a better material for developing photoelectrochemical solar cells compared to PbO1.57 and β-PbO obtained at other temperatures (350°C and 650°C, respectively) [1].

Photoelectrochemical Cells Thin Films Band Gap Engineering

Lithium-Ion Battery Cathode Application: Pb3O4 Demonstrates Good Performance as Cathode Material

Pb3O4 has been investigated as a cathode material for nonaqueous lithium cells, demonstrating good performance with a two-step reduction mechanism during lithiation [1]. Comparative data with other lead oxides is not provided in this study.

Lithium-Ion Batteries Cathode Materials Electrochemical Lithiation

Tetralead tetraoxide (Pb3O4) – Application Scenarios Aligned with Quantitative Evidence


Lead-Acid Battery Manufacturing: Positive Plate Paste Additive for Enhanced Formation Efficiency

In the production of automotive lead-acid batteries, incorporating Pb3O4 into the positive paste improves initial formation efficiency and increases discharge capacity. This is particularly beneficial for batteries requiring high initial performance. However, for applications demanding high-rate discharge (e.g., 3C), alternative additives like BaPbO3 may be preferred due to Pb3O4's tendency to increase polarization [1].

High-Temperature Ceramic and Glass Processing: Precise Thermal Management to Avoid Premature Decomposition

When Pb3O4 is used as a component in glass batches or ceramic glazes, process engineers must account for its thermal stability. Pure Pb3O4 dissociates to PbO at 560°C, but in the presence of B2O3 (a common glass constituent), dissociation occurs at 490°C [2]. This 70°C difference necessitates careful control of heating profiles to prevent unintended phase changes and ensure desired final properties.

Gamma Radiation Shielding Composites: Consider PbO Over Pb3O4 for Maximum Attenuation

For polymer composites designed for gamma radiation shielding, PbO-filled composites provide superior attenuation compared to Pb3O4-filled composites, as demonstrated in isophthalic resin systems [3]. When selecting a lead oxide filler, procurement teams should prioritize PbO if maximizing shielding efficiency is the primary goal, while Pb3O4 may be chosen for other reasons such as cost or secondary properties.

Photoelectrochemical Solar Cell Research: Pb3O4 as a Promising Thin-Film Material

Researchers developing photoelectrochemical solar cells may find Pb3O4 thin films (prepared by thermal treatment of PbO2 at 450°C) to be a better candidate than PbO or PbO1.57 based on preliminary assessments of band gap and photoresponse [4]. Further quantitative characterization is needed to confirm its superiority, but Pb3O4 represents a viable starting point for device optimization.

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